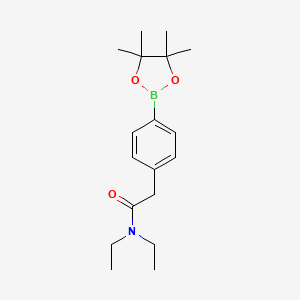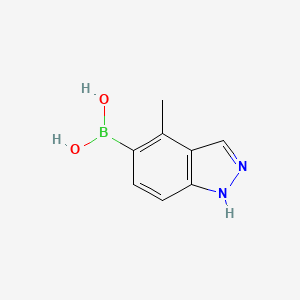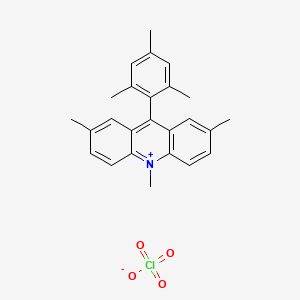![molecular formula C7H5BrN2O B572305 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 1217002-90-8](/img/structure/B572305.png)
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: is a heterocyclic compound that features a bromine atom attached to a pyrrolo-pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the bromination of the pyrrolo-pyridine core. One common method includes the reaction of pyrrolo[2,3-c]pyridine with bromine in the presence of a suitable solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo-pyridine derivatives .
Applications De Recherche Scientifique
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in cancer research targeting fibroblast growth factor receptors (FGFRs).
Material Science: The compound is explored for its electronic properties and potential use in organic electronics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit FGFRs, which play a crucial role in cell proliferation and survival. The compound binds to the ATP-binding site of the receptor, thereby blocking its activity and leading to the inhibition of downstream signaling pathways involved in tumor growth .
Comparaison Avec Des Composés Similaires
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: can be compared with other similar compounds such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated pyrrolo-pyridine derivative with similar chemical properties but different biological activities.
5-Bromo-7-azaindole: A structurally related compound used in the synthesis of kinase inhibitors.
The uniqueness of This compound lies in its specific substitution pattern and its potential as a versatile building block in various fields of research.
Propriétés
IUPAC Name |
5-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTBVIMPQOKVJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743918 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217002-90-8 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














